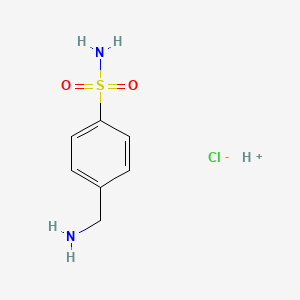

Mafenide hydrochloride

Übersicht

Beschreibung

Mafenid ist ein antimikrobielles Mittel vom Sulfonamid-Typ, das hauptsächlich zur Behandlung schwerer Verbrennungen eingesetzt wird. Es ist bekannt für seine Fähigkeit, die Bakterienpopulation in Verbrennungsgewebe zu reduzieren und die Heilung tiefer Verbrennungen zu fördern . Mafenid wird typischerweise als topisches Mittel unter feuchten Verbänden über vermaschten Autotransplantaten auf exzidierten Verbrennungswunden verwendet .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese umfasst typischerweise die Sulfonierung von Toluol, gefolgt von einer Aminierung, um die Aminomethylgruppe einzuführen . Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und die Verwendung von Katalysatoren, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Mafenid in großen Mengen unter Verwendung ähnlicher Synthesewege hergestellt, die jedoch für den großtechnischen Maßstab optimiert sind. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und fortschrittlichen Geräten, um Konsistenz und Qualität zu gewährleisten. Das Endprodukt wird häufig als Mafenidacetat für topische Anwendungen formuliert .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis typically involves the sulfonation of toluene followed by amination to introduce the aminomethyl group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, mafenide is produced in large quantities using similar synthetic routes but optimized for scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is often formulated as mafenide acetate for topical applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Mafenid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Mafenid kann oxidiert werden, um verschiedene Derivate zu bilden, obwohl dies in seiner typischen Anwendung keine häufige Reaktion ist.

Reduktion: Reduktionsreaktionen sind für Mafenid aufgrund seiner stabilen Sulfonamidstruktur weniger verbreitet.

Substitution: Mafenid kann Substitutionsreaktionen eingehen, insbesondere an der Aminomethylgruppe, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit Mafenid verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen finden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen statt, um die Stabilität der Verbindung zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Reaktionen mit Mafenid gebildet werden, umfassen verschiedene substituierte Derivate, die unterschiedliche antimikrobielle Eigenschaften aufweisen können. Diese Derivate werden häufig auf ihre potenzielle Verwendung bei der Behandlung verschiedener Arten von Infektionen untersucht .

Wissenschaftliche Forschungsanwendungen

Burn Treatment

Mafenide hydrochloride is primarily used in burn care to prevent septicemia caused by susceptible organisms. Clinical studies have demonstrated that topical application leads to significant reductions in bacterial load on burn wounds. For instance, an 11.2% mafenide acetate cream has been shown to achieve peak plasma concentrations within two hours of application .

Management of Contaminated Wounds

In a study involving anesthetized goats with massive contaminated wounds, the application of this compound aqueous spray resulted in negative cultures for Clostridium perfringens and effectively controlled Pseudomonas aeruginosa infections . This highlights its potential utility in emergency settings for managing complex wounds.

Pharmacokinetics

This compound is absorbed through devascularized areas such as burn eschar, with peak concentrations occurring within two to four hours post-application. The drug's rapid metabolism results in a short half-life, necessitating frequent applications for sustained antimicrobial activity .

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 26-197 µg/mL (varies by dose) |

| Time to Peak Plasma | 2 hours |

| Metabolite Peak Time | 3 hours |

| Elimination Route | Urinary excretion |

Efficacy Studies

Research has shown that this compound significantly reduces infection rates in burn patients compared to controls receiving standard care without this agent. In one study, patients treated with mafenide experienced lower rates of infection and improved healing times .

Pain Assessment Studies

A double-blind study assessed pain responses to various mafenide formulations. Results indicated that higher concentrations (11.2%) caused more pain than lower concentrations (5%), suggesting that while more effective, higher concentrations may require careful management due to associated discomfort .

Adverse Effects and Considerations

While generally well-tolerated, this compound can cause side effects such as local pain, burning sensations, rash, and skin maceration from prolonged wet dressings . Rare but serious adverse effects include bone marrow suppression and hemolytic anemia in predisposed individuals.

Wirkmechanismus

The precise mechanism of action of mafenide is not fully understood. it is known to reduce the bacterial population in avascular burn tissue, promoting spontaneous healing of deep burns . Mafenide is metabolized to a carbonic anhydrase inhibitor, which may contribute to its antimicrobial effects . The molecular targets and pathways involved include the inhibition of bacterial enzymes and disruption of bacterial cell membranes .

Vergleich Mit ähnlichen Verbindungen

Mafenid ist einzigartig unter den antimikrobiellen Mitteln vom Sulfonamid-Typ aufgrund seiner spezifischen Verwendung bei der Behandlung von Verbrennungswunden. Zu den ähnlichen Verbindungen gehören:

Silbersulfadiazin: Ein weiteres topisches antimikrobielles Mittel, das für Verbrennungswunden verwendet wird, jedoch mit unterschiedlichen chemischen Eigenschaften und Wirkmechanismen.

Chloramphenicol: Wird zur Behandlung von Infektionen bei Verbrennungswunden verwendet, insbesondere bei Gesichtsverbrennungen.

Bacitracin: Ein weiteres topisches Mittel, das für Verbrennungswunden verwendet wird, oft in Kombination mit anderen Antibiotika.

Mafenid zeichnet sich durch seine Wirksamkeit bei der Reduzierung der Bakterienpopulation in avaskulärem Gewebe und der Förderung der Heilung bei tiefen Verbrennungen im partiellen Dickenbereich aus .

Biologische Aktivität

Mafenide hydrochloride, a sulfonamide-type antimicrobial agent, is primarily used in the treatment of severe burns and contaminated wounds. Its biological activity is characterized by its antimicrobial properties, mechanism of action, clinical applications, and associated case studies. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical and Pharmacological Profile

Chemical Structure and Properties:

- Chemical Formula: CHClNOS

- Molecular Weight: 186.69 g/mol

- Mechanism of Action: Mafenide inhibits carbonic anhydrase enzymes, which are crucial for various physiological processes. It reduces bacterial populations in avascular burn tissue, promoting healing .

Pharmacokinetics:

- Route of Administration: Topical application

- Absorption: Absorbed through devascularized areas into systemic circulation.

- Metabolism: Metabolized into carbonic anhydrase inhibitors; the parent compound is not detected in urine .

Antimicrobial Activity

This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including:

- Pseudomonas aeruginosa

- Staphylococcus aureus

- Escherichia coli

This antimicrobial action is critical in preventing infections in burn wounds, where the risk of bacterial colonization is high .

Clinical Applications

This compound is indicated for:

- Treatment of severe burns

- Management of contaminated wounds

- Use as an adjunctive therapy under moist dressings over meshed autografts on excised burn wounds

Case Studies and Research Findings

Several studies have highlighted the effectiveness and safety profile of this compound:

Pain Response Study

A double-blind clinical study involving 37 patients assessed pain responses to different formulations of mafenide acetate (Sulfamylon). Results indicated that higher concentrations (11.2%) caused significantly more pain than lower concentrations (5%). The study concluded that hypertonicity rather than pH was responsible for this increased pain response .

Efficacy in Contaminated Wounds

Research has demonstrated that topical application of this compound in massive contaminated wounds resulted in negative cultures for Clostridium perfringens and effective control over Pseudomonas aeruginosa. This suggests that this compound can significantly enhance recovery outcomes in severely contaminated injuries .

Data Table: Summary of Clinical Findings

| Study/Case | Population | Intervention | Outcome |

|---|---|---|---|

| Pain Response | 37 patients | Mafenide acetate formulations | Higher pain levels with 11.2% concentration |

| Contaminated Wounds | Animal models | Topical mafenide spray | Negative cultures for C. perfringens; control over P. aeruginosa |

Eigenschaften

IUPAC Name |

4-(aminomethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMRLRRVMHJFTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047860 | |

| Record name | Mafenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The precise mechanism of mafenide is unknown. However, mafenide reduces the bacterial population in the avascular burn tissue and promotes spontaneous heeling of deep burns. | |

| Record name | Mafenide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

138-39-6 | |

| Record name | Mafenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mafenide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mafenide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mafenide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mafenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mafenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAFENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58447S8P4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.